molecular formula C19H19BrFNO B1324828 4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-41-2

4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone

Cat. No. B1324828
M. Wt: 376.3 g/mol
InChI Key: OENCMKGUIJAPMV-UHFFFAOYSA-N
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Description

The compound "4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone" is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthetic routes. For instance, the synthesis of various benzophenone derivatives and piperidine-containing compounds is discussed, which could be relevant to the synthesis of the target compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including Grignard reactions, Friedel-Crafts acylations, and catalytic hydrogenation or deoxygenation processes . For example, the preparation of a d4 isotopomer of a fluorobenzyl

Scientific Research Applications

Synthesis and Fluorescence Properties

  • Abstract : A study by Liang Zuo-qi (2015) focused on the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through a reaction involving benzophenone. The compound demonstrated significant fluorescence properties, both in solution and in solid state, indicating potential applications in photoluminescence studies.

Reactivity in Chemical Synthesis

  • Abstract : Research by G. Guanti et al. (1975) explored the reactivity of similar compounds with sodium thiophenoxide and piperidine. This study provides insights into the chemical behavior of such compounds, which could be relevant for complex chemical synthesis processes.

Labeling and Imaging Studies

  • Abstract : A study by Zizhong Li et al. (2003) described the synthesis of a benzophenone-based labeling compound for imaging studies. This compound can be labeled with different radioisotopes, suggesting its potential use in medical imaging techniques like PET and SPECT.

Grignard Reaction and NMR Spectroscopy

  • Abstract : Research by S. Hein et al. (2015) detailed a Grignard experiment involving a compound similar to 4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone. This study highlights its relevance in educational and research settings, particularly in understanding chemoselectivity and NMR spectroscopy.

Antimicrobial Activity

  • Abstract : A study by B. Sathe et al. (2011) synthesized fluorinated compounds with a structure somewhat similar to 4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone, showing antimicrobial activity. This indicates potential applications in the development of new antimicrobial agents.

Antiproliferative Agents in Cancer Research

  • Abstract : Research by S. Benaka Prasad et al. (2009) on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives demonstrated antiproliferative activity. This suggests that similar compounds like 4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone could be explored for their potential in cancer research.

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCMKGUIJAPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642706
Record name (4-Bromo-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone

CAS RN

898775-41-2
Record name (4-Bromo-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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